1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Description
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is a thiourea derivative featuring a piperidine-4-carboxamide core substituted with a 2,4-dimethylphenylcarbamothioyl group. This compound’s structure combines a piperidine ring, a carboxamide moiety, and a carbamothioyl group linked to an aromatic substituent. Its molecular formula is C₁₅H₂₁N₃OS, with a molecular weight of approximately 291.41 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDGGZDAGNODDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide and its analogs:
Key Structural and Functional Insights
Role of the Thiourea Group: The carbamothioyl (-NHCOS-) moiety in the target compound distinguishes it from analogs with carboxamide or benzoyl groups (e.g., ).
Aromatic Substituent Effects :
- 2,4-Dimethylphenyl : Provides steric bulk and hydrophobicity, likely enhancing membrane permeability compared to polar methoxy-substituted analogs ().
- Dimethoxyphenyl : Increases solubility and electronic effects, which may improve receptor binding but reduce blood-brain barrier penetration .
Piperidine Core Modifications: Substitutions at the piperidine nitrogen (e.g., sulfonyl or benzoyl groups) alter conformational flexibility and hydrogen-bonding capacity.
Pharmacological Comparisons
- Analgesic Activity : The 3,4,5-trimethoxybenzoyl analog (Compound II) demonstrated moderate analgesic effects, likely due to methoxy groups enhancing interactions with opioid or serotonin receptors. The target compound’s dimethylphenyl group may favor similar pathways but with reduced solubility .
- Antimicrobial Potential: Thiourea derivatives (e.g., ) have shown activity against bacteria and fungi. However, the target compound’s methyl groups may reduce polarity, limiting its efficacy compared to more hydrophilic analogs .
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